molecular formula C11H9NO2S B14267614 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one CAS No. 135595-61-8

2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one

Cat. No.: B14267614
CAS No.: 135595-61-8
M. Wt: 219.26 g/mol
InChI Key: OOAXFIDOCGJDGN-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one is an organic compound that features a benzoxazole ring with a sulfanylidene group. Compounds with benzoxazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2-mercaptobenzoxazole with an α,β-unsaturated ketone under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, benzoxazole derivatives are often studied for their potential antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases due to their bioactive properties.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfanylidene group could play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoxazole: A precursor in the synthesis of the target compound.

    Benzoxazole: The parent structure, which lacks the sulfanylidene and methyl groups.

    Thioamides: Compounds with similar sulfur-containing functional groups.

Uniqueness

2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one is unique due to the presence of both the benzoxazole ring and the sulfanylidene group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

135595-61-8

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-methyl-1-(2-sulfanylidene-1,3-benzoxazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C11H9NO2S/c1-7(2)10(13)12-8-5-3-4-6-9(8)14-11(12)15/h3-6H,1H2,2H3

InChI Key

OOAXFIDOCGJDGN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C2=CC=CC=C2OC1=S

Origin of Product

United States

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